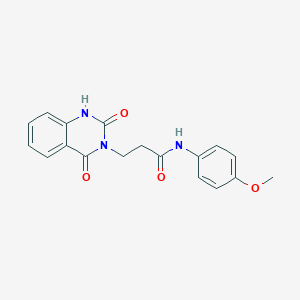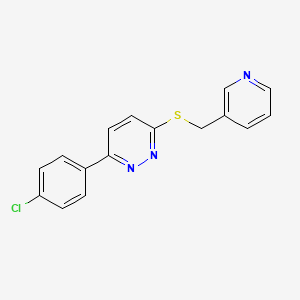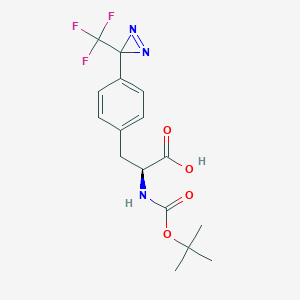
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This compound has been widely used in scientific research due to its ability to selectively inhibit EGFR, which plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to have a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for EGFR inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular signaling pathways. However, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects on other kinases.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide and EGFR inhibition. One area of interest is the development of novel EGFR inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to EGFR-targeted therapies in cancer patients. Additionally, further research is needed to elucidate the role of EGFR in non-cancer diseases, such as cardiovascular and neurodegenerative diseases.
Métodos De Síntesis
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the condensation of 2,4-diaminoquinazoline with 4-methoxybenzoyl chloride, followed by the reaction with 3-chloropropanoic acid. The final product is obtained after purification through column chromatography and recrystallization. The purity of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been extensively used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has also been used to study the downstream signaling pathways of EGFR, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. In addition, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies, such as monoclonal antibodies and small molecule inhibitors.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-13-8-6-12(7-9-13)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-9H,10-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJNQIOAYPMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)


![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)
![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)
![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)